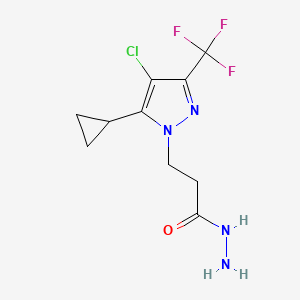

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide” is a chemical compound with the molecular formula C24H30ClF3N4O2 . It has an average mass of 498.969 Da and a monoisotopic mass of 498.200928 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a pyrazole ring, a trifluoromethyl group, and a propanehydrazide group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 125.4±0.5 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds . Its ACD/LogP is 7.74 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Conformational Studies : The synthesis of pyrazole derivatives, including those similar to the specified compound, involves cyclocondensation processes. For instance, one study detailed the synthesis of a pyrazole derivative via cyclocondensation, demonstrating its molecular and crystal structure through X-ray diffraction. This study provides insights into the conformational aspects of pyrazole rings and their spatial orientation, contributing to the understanding of the structural basis of such compounds (Channar et al., 2019).

Regioselective Synthesis of Pyrazoles : Another research focused on the regioselective synthesis of 1,4-bis[5-(trichloromethyl)-1H-pyrazol-1-yl]butane-1,4-diones, showcasing a method to access new series of pyrazoles. This underscores the versatility of pyrazole chemistry and its applicability in generating structurally diverse compounds, which is crucial for exploring their potential applications (Bonacorso et al., 2011).

Potential Biological Applications

Antimicrobial and Antitumor Activities : Compounds bearing the pyrazole moiety have been evaluated for their biological activities, including antimicrobial and antitumor effects. A study highlighted the synthesis of pyrazole derivatives with significant inhibitory effects against tumor cell lines, suggesting their potential in cancer therapy (Mohareb et al., 2012).

Molecular Docking and Biological Effects : Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. For instance, research on a specific pyrazole derivative revealed its antimicrobial potential by studying its interaction with various proteins through molecular docking, indicating the compound's ability to bind effectively to biological targets and exert antibacterial and antifungal effects (Viji et al., 2020).

Future Directions

properties

IUPAC Name |

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N4O/c11-7-8(5-1-2-5)18(4-3-6(19)16-15)17-9(7)10(12,13)14/h5H,1-4,15H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLMMTQZGCJEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2CCC(=O)NN)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)

![Bicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B2732391.png)